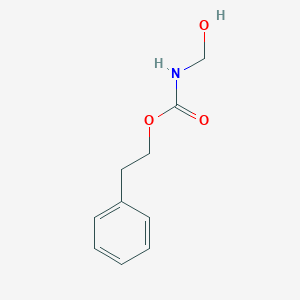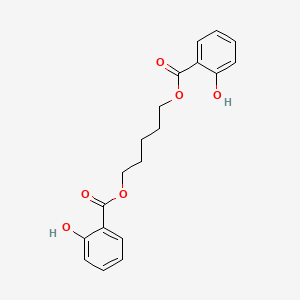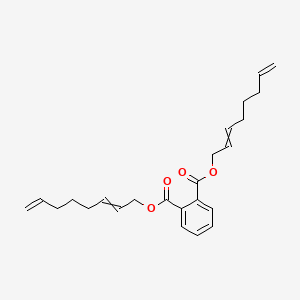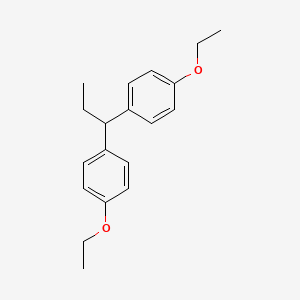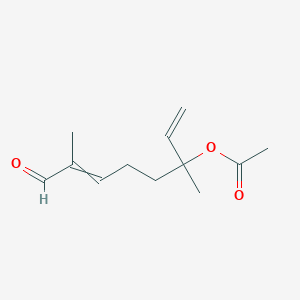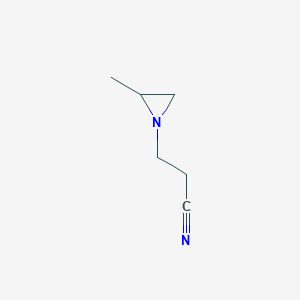
3-(2-Methylaziridin-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylaziridin-1-yl)propanenitrile is an organic compound with the molecular formula C6H10N2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylaziridin-1-yl)propanenitrile typically involves the reaction of 2-methylaziridine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylaziridine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
3-(2-Methylaziridin-1-yl)propanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amines.
科学研究应用
3-(2-Methylaziridin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2-Methylaziridin-1-yl)propanenitrile involves its reactivity towards nucleophiles and electrophiles. The aziridine ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.
相似化合物的比较
Similar Compounds
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): This compound also contains aziridine rings and is used in similar applications.
2-Methylaziridine: A simpler compound with a similar aziridine ring structure.
Uniqueness
3-(2-Methylaziridin-1-yl)propanenitrile is unique due to the presence of both an aziridine ring and a nitrile group, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
23545-52-0 |
|---|---|
分子式 |
C6H10N2 |
分子量 |
110.16 g/mol |
IUPAC 名称 |
3-(2-methylaziridin-1-yl)propanenitrile |
InChI |
InChI=1S/C6H10N2/c1-6-5-8(6)4-2-3-7/h6H,2,4-5H2,1H3 |
InChI 键 |
XEUMYCLYHUHOFN-UHFFFAOYSA-N |
规范 SMILES |
CC1CN1CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


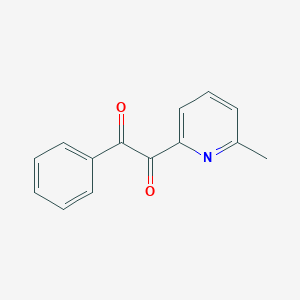

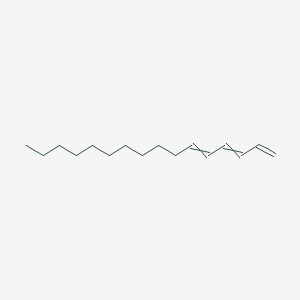
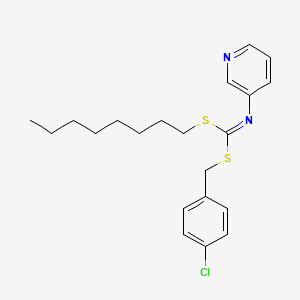
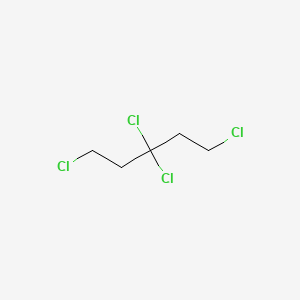
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
